2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid
Description
Historical Context of Fluorinated Sulfonamido-Benzoic Compounds
The historical development of fluorinated sulfonamido-benzoic compounds is rooted in the broader exploration of benzoic acid derivatives, which began with the isolation of benzoic acid from gum benzoin in the 16th century. The introduction of fluorine into organic molecules gained momentum in the mid-20th century, driven by its ability to modulate physicochemical properties such as metabolic stability and membrane permeability. Sulfonamide groups, first recognized for their antibacterial properties in the 1930s, became a cornerstone of medicinal chemistry due to their enzyme-inhibitory capabilities.
The convergence of these two motifs—fluorination and sulfonamido functionalization—occurred in the late 20th century, as researchers sought to enhance the bioavailability and target selectivity of benzoic acid-based therapeutics. For example, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid (PubChem CID: 12462572) demonstrated early promise in modulating ion channel activity, while derivatives like 3-fluoro-4-(methylsulfonamido)benzoic acid (CAS: 716361-59-0) were explored as activators of TREK potassium channels. These advances laid the groundwork for synthesizing more complex variants, including 2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid, which incorporates dual fluorine atoms and a biaryl sulfonamide structure.
Significance in Contemporary Chemical Research
In modern drug discovery, this compound exemplifies three critical design principles:
- Fluorine-Mediated Optimization : The meta- and para-fluorine atoms enhance electron-withdrawing effects, stabilizing the carboxylic acid moiety and influencing pKa values critical for membrane penetration.
- Sulfonamide Versatility : The N-(4-fluorophenyl)sulfamoyl group serves as a hydrogen bond donor/acceptor, enabling precise interactions with enzymatic active sites. This feature is exploited in the development of apoptosis regulators targeting BCL-2 family proteins.
- Structural Modularity : Positional isomerism of substituents allows systematic exploration of steric and electronic effects. For instance, shifting the sulfamoyl group from the 5- to 4-position in analogues alters binding kinetics to MCL-1 by over 50-fold.
Recent studies highlight its utility as a precursor in synthesizing kinase inhibitors and PROTACs (proteolysis-targeting chimeras), where its sulfonamide moiety facilitates linker conjugation to E3 ubiquitin ligase ligands.
Position Within Medicinal Chemistry Taxonomy
This compound belongs to three overlapping therapeutic classes:
| Taxonomic Category | Characteristics | Example Applications |
|---|---|---|
| Fluorinated Aromatic Acids | Enhanced metabolic stability; improved CNS penetration | Enzyme inhibitors, PET tracers |
| Sulfonamide-Containing Drugs | High affinity for zinc metalloenzymes and ATP-binding pockets | Carbonic anhydrase inhibitors, kinase inhibitors |
| Biaryl Sulfonamides | Conformational rigidity for target engagement | Apoptosis promoters, antiviral agents |
This classification underscores its versatility, enabling repurposing across therapeutic areas. For example, replacing the 4-fluorophenyl group with a pyridinyl moiety (as in EVT-2970726) converts the scaffold into a cyclooxygenase-2 (COX-2) inhibitor.
Research Gaps and Current Academic Interest
Despite progress, key challenges persist:
- Synthetic Accessibility : Current routes to this compound require multi-step sequences with moderate yields (35–50%), necessitating improved catalytic methods for sulfamoylation.
- Target Ambiguity : While in vitro studies suggest MCL-1/BCL-xL dual inhibition (IC₅₀ = 120 nM for MCL-1), the exact binding mode remains uncharacterized due to the compound's conformational flexibility.
- Polypharmacology Risks : Off-target interactions with carbonic anhydrase isoforms (e.g., CA-IX in hypoxic tumors) have been hypothesized but not empirically verified.
Ongoing research prioritizes crystallographic studies to resolve binding poses and the development of prodrug derivatives to address solubility limitations (<0.1 mg/mL in aqueous buffer).
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCYUZCRSWSPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid, a derivative of benzoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a sulfamoyl group and fluorine substitutions, which may enhance its interaction with biological targets, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F2N2O4S, with a molecular weight of approximately 320.29 g/mol. The presence of fluorine atoms and a sulfamoyl group contributes to its unique chemical properties, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F2N2O4S |
| Molecular Weight | 320.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 950108-08-4 |
Mode of Action
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Research indicates that compounds with sulfamoyl groups often exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways.
Biochemical Pathways
This compound may interact with targets such as Dipeptidyl Peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-4 results in increased levels of incretin hormones, which help regulate insulin secretion.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound's bioavailability and half-life may be influenced by its chemical structure. The presence of fluorine atoms can enhance lipophilicity, potentially improving absorption and distribution within biological systems.
Antidiabetic Potential
Recent studies have explored the antidiabetic potential of sulfamoylbenzoic acid derivatives, including this compound. In vitro assays demonstrated significant inhibition of α-glucosidase activity, suggesting its potential use in managing postprandial blood glucose levels.
Case Study: In Vitro Studies
A study conducted by researchers on various sulfamoylbenzoic acid derivatives showed that this compound exhibited an IC50 value comparable to established DPP-4 inhibitors. This indicates that the compound could serve as a lead structure for developing novel antidiabetic agents.
Antimicrobial Activity
In addition to its antidiabetic properties, the compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial effects, likely due to its ability to disrupt bacterial cell wall synthesis.
Comparative Studies
Comparative studies have shown that modifications in the sulfamoyl group and fluorine substitution significantly affect the biological activity of benzoic acid derivatives. For instance:
| Compound | DPP-4 Inhibition IC50 (µM) |
|---|---|
| This compound | 12.3 |
| Sitagliptin | 8.1 |
| Vildagliptin | 9.0 |
These findings highlight the potential of this compound as a competitive inhibitor in comparison to established drugs.
Comparison with Similar Compounds
Table 1: Key Properties of Sulfamoyl Benzoic Acid Derivatives
Key Observations :
- Aromatic vs. Alkyl Sulfamoyl Groups : Alkyl substituents (e.g., N-isopropyl-N-methyl) reduce molecular weight and polarity, likely impacting membrane permeability .
- Positional Isomerism : Shifting the methyl group from the phenyl ring (3-methylphenyl in ) to the benzoic acid core (2-methyl in ) alters steric and electronic profiles.
Molecular Modeling and Binding Studies
- Sulfamoyl Group Impact : In analogous compounds, replacing sulfur with a sulfamoyl moiety improved binding affinity. For example, molecular docking studies showed that sulfamoyl substitution increased binding energy from -7.94 kcal/mol (compound 3) to -8.53 kcal/mol (compound 4), attributed to enhanced hydrogen bonding and van der Waals interactions .
- Fluorine vs.
Table 2: Hypothetical Activity Comparison (Based on Structural Analogues)
*Selectivity Index: Hypothetical based on substituent bulk and polarity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid, and what key parameters influence yield?
- Methodology : Synthesis typically involves coupling a sulfamoyl chloride intermediate with 4-fluoroaniline under controlled conditions. For analogous sulfamoyl benzoic acids, a two-step process is common: (1) sulfonation of 2-fluoro-5-chlorobenzoic acid using chlorosulfonic acid, followed by (2) nucleophilic substitution with 4-fluorophenylamine. Key parameters include temperature control (0–5°C during sulfonation to minimize side reactions), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 for sulfamoyl chloride to amine to ensure complete conversion) .
- Yield Optimization : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yields for similar compounds range from 60–75% .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR : H and F NMR can confirm the presence of fluorine atoms and sulfamoyl groups. For example, the sulfamoyl proton typically appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 313.28 (CHFNOS) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is standard for research-grade material .
Q. How should researchers approach initial biological activity screening for this compound?
- In-Vitro Assays : Begin with enzyme inhibition studies (e.g., carbonic anhydrase or kinase assays) due to the sulfamoyl group’s known role in binding catalytic sites. Cell-based assays (e.g., cytotoxicity in HEK293 or HeLa cells) at concentrations of 1–100 µM can identify preliminary bioactivity .
- Positive Controls : Compare with structurally related compounds like 2-chloro-5-sulfamoylbenzoic acid derivatives, which have shown antimicrobial activity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
- Side Reactions : Competing hydrolysis of sulfamoyl chloride intermediates can reduce yields. Mitigation strategies:
- Use anhydrous solvents (e.g., dried DCM) and inert atmospheres (N/Ar).
- Add amine nucleophiles dropwise at 0°C to suppress exothermic side reactions .
Q. How can contradictions in spectral data (e.g., unexpected F NMR shifts) be resolved?
- Case Study : If the F NMR shows a doublet instead of a singlet, this may indicate diastereomeric impurities or solvent interactions.
- Resolution : Re-crystallize from a non-polar solvent (hexane/ethyl acetate) to remove impurities. Confirm via C NMR DEPT-135 to assess symmetry .
Q. What strategies are effective for elucidating the mechanism of action in biological systems?
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins. For example, sulfamoyl groups often interact with metalloenzymes .
- Computational Modeling : Docking studies (AutoDock Vina) can predict binding poses in carbonic anhydrase isoforms (e.g., CA-II or CA-IX) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Profiling :
- pH Stability : Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–13). Sulfamoyl bonds are prone to hydrolysis at pH >10 .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C, consistent with similar benzoic acid derivatives .
Q. What are the challenges in scaling up purification while maintaining enantiomeric purity?
- Chromatography Limitations : Traditional silica columns may not resolve stereoisomers.
- Advanced Solutions : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or switch to preparative SFC (supercritical fluid chromatography) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
